Cas no 2227924-17-4 (tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate)
![tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2227924-17-4x500.png)
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-1898628
- 2227924-17-4
- tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate
-
- インチ: 1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9-10,15H,5-8H2,1-4H3/t9?,10-/m0/s1
- InChIKey: GIKKYDWWUYYVDV-AXDSSHIGSA-N
- ほほえんだ: O[C@@H](CC(=O)OC)C1CCCN1C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 273.15762283g/mol
- どういたいしつりょう: 273.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 76.1Ų
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898628-0.1g |
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
2227924-17-4 | 0.1g |
$1459.0 | 2023-06-03 | ||
Enamine | EN300-1898628-0.5g |
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
2227924-17-4 | 0.5g |
$1591.0 | 2023-06-03 | ||
Enamine | EN300-1898628-2.5g |
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
2227924-17-4 | 2.5g |
$3249.0 | 2023-06-03 | ||
Enamine | EN300-1898628-5.0g |
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
2227924-17-4 | 5g |
$4806.0 | 2023-06-03 | ||
Enamine | EN300-1898628-0.05g |
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
2227924-17-4 | 0.05g |
$1393.0 | 2023-06-03 | ||
Enamine | EN300-1898628-1.0g |
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
2227924-17-4 | 1g |
$1658.0 | 2023-06-03 | ||
Enamine | EN300-1898628-0.25g |
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
2227924-17-4 | 0.25g |
$1525.0 | 2023-06-03 | ||
Enamine | EN300-1898628-10.0g |
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
2227924-17-4 | 10g |
$7128.0 | 2023-06-03 |
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate (CAS No. 2227924-17-4)
Tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate, a key compound with the CAS No. 2227924-17-4, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic derivative has garnered considerable attention due to its unique structural features and potential applications in drug development. The compound's molecular architecture, characterized by a pyrrolidine core and functionalized side chains, positions it as a promising candidate for various therapeutic interventions.
The tert-butyl group at the molecular backbone contributes to the compound's stability and solubility profile, making it an attractive candidate for formulation in pharmaceutical solutions. This stability is further enhanced by the presence of a carboxylate group, which facilitates interactions with biological targets. The (1S)-configuration of the hydroxypropyl side chain is particularly noteworthy, as stereochemistry plays a crucial role in the biological activity of many pharmaceutical agents.
Recent research has highlighted the compound's potential in modulating enzymatic pathways associated with inflammation and oxidative stress. Studies indicate that Tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate may interact with cytokine signaling pathways, offering a novel approach to treating chronic inflammatory conditions. The methoxy group within the hydroxypropyl side chain has been identified as a key pharmacophore, contributing to the compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties without compromising host immune responses. The pyrrolidine ring serves as a scaffold that enhances binding affinity to specific protein targets, while the hydroxy and methoxy functionalities provide additional sites for interaction with biological systems. These findings align with emerging trends in drug discovery, where targeted modulation of inflammatory pathways is critical for developing effective therapies.
The synthesis of Tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate involves a multi-step process that emphasizes precision and efficiency. Advanced synthetic methodologies have been employed to ensure high yield and purity, making it feasible for large-scale production. The use of chiral auxiliaries in the synthesis guarantees the retention of the (1S)-configuration, which is essential for maintaining biological activity.
Current clinical trials are exploring the compound's efficacy in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Preliminary results suggest that Tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate may offer therapeutic benefits comparable to existing treatments but with improved tolerability. The compound's ability to cross the blood-brain barrier has also raised interest in its potential application for neuroinflammatory disorders.
The development of this compound exemplifies the growing importance of structure-based drug design in modern pharmaceutical research. By leveraging computational modeling and high-throughput screening, scientists have been able to optimize the molecular structure for enhanced efficacy and reduced side effects. The integration of biomolecular simulations has further refined our understanding of how Tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate interacts with its biological targets.
Future research directions include investigating the compound's potential in combination therapies, where it may synergize with other agents to achieve greater therapeutic outcomes. Additionally, exploring its mechanism of action at a molecular level will provide valuable insights into its pharmacological profile. The versatility of this compound makes it a cornerstone in ongoing efforts to develop innovative treatments for a wide range of diseases.
In conclusion, Tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate (CAS No. 2227924-17-4) stands out as a remarkable example of how targeted chemical design can lead to significant advancements in medicine. Its unique structural features and promising biological activities position it as a valuable asset in pharmaceutical development. As research continues to uncover new applications, this compound is poised to play a pivotal role in shaping the future of therapeutic interventions.
2227924-17-4 (tert-butyl 2-[(1S)-1-hydroxy-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate) 関連製品
- 1780799-73-6(1-cyclopentyl-2-fluoroethan-1-ol)
- 303996-43-2(6-(4-Chlorobenzyl)sulfanylimidazo2,1-b1,3thiazole-5-carbonitrile)
- 2030458-16-1(3-Furancarboxylic acid, 3-(4-aminophenyl)tetrahydro-)
- 2728727-81-7((3R,5R)-5-methyl-4-(2,2,2-trifluoroacetyl)morpholine-3-carboxylic acid)
- 1870560-16-9(1-Oxaspiro[2.3]hexane-2-carboxylic acid, 2,4,5-trimethyl-, methyl ester)
- 2287334-63-6(3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine)
- 2229254-79-7(O-(4-cyclopropylpentyl)hydroxylamine)
- 1388032-47-0((3-Bromo-2-methoxyphenyl)hydrazine)
- 1797152-17-0(1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide)
- 946205-71-6(N-(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-methyl-1,2-oxazole-5-carboxamide)




